molecular formula C22H25NO4 B3242110 (R)-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid CAS No. 1501689-36-6

(R)-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid

Cat. No.: B3242110
CAS No.: 1501689-36-6
M. Wt: 367.4
InChI Key: ONRQUNUKPSDFFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Non-Natural Amino Acid Incorporation in Peptide Science

The field of peptide science has evolved significantly from the exclusive use of the 20 natural amino acids. The introduction of non-natural amino acids has expanded the chemical diversity of proteins, enabling the creation of novel structures and functions. thedailyscientist.orgnih.gov Initially, the incorporation of these synthetic amino acids was a complex challenge. However, the development of advanced techniques, particularly in solid-phase peptide synthesis (SPPS), has made their inclusion more routine. lgcstandards.com

Methods such as genetic code expansion, which involves modifying the cell's translational machinery, have further revolutionized the field, allowing for the site-specific insertion of ncAAs into proteins in living organisms. thedailyscientist.orgnih.gov This has opened up new avenues for studying protein function and engineering novel biocatalysts and therapeutic proteins with enhanced stability and activity. nih.gov The ability to precisely place a non-natural amino acid within a peptide sequence is a cornerstone of modern medicinal chemistry. nbinno.comnih.gov

The Role of Stereochemistry in Designed Biomolecules: A Focus on Chiral Centers

Stereochemistry, the three-dimensional arrangement of atoms in molecules, is a critical factor in the biological activity of biomolecules. longdom.orgquizlet.com A key concept in stereochemistry is chirality, where a molecule is non-superimposable on its mirror image. longdom.org These mirror images are known as enantiomers. In biological systems, the specific spatial arrangement of a molecule is crucial as it dictates how it interacts with its target, such as an enzyme or a receptor. patsnap.com

The biological activity of chiral molecules, including amino acids and many drugs, is often determined by their specific stereochemistry. longdom.orgnih.gov One enantiomer may have a desired therapeutic effect, while the other could be inactive or even cause adverse effects. patsnap.com Therefore, controlling the stereochemistry at chiral centers is paramount in the design of new drugs to ensure potency, selectivity, and safety. longdom.orgpatsnap.com The (R)-configuration of "(R)-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid" is a deliberate design feature that ensures enantiomerically pure products, which is crucial for pharmaceutical applications. chemimpex.com

Overview of Fmoc-Protecting Group Strategies in Modern Organic Synthesis

The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile amine protecting group that is fundamental to modern organic synthesis, particularly in solid-phase peptide synthesis (SPPS). lgcstandards.comwikipedia.org Developed in the late 1970s, the Fmoc strategy has become a dominant method for peptide synthesis. lgcstandards.com Its popularity stems from its stability towards acids and the mild basic conditions required for its removal, typically using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgamericanpeptidesociety.org

This orthogonality allows for the selective deprotection of the N-terminus of a growing peptide chain without disturbing acid-labile protecting groups on the amino acid side chains or the linker to the solid support. lgcstandards.comtotal-synthesis.com This approach simplifies the synthesis workflow and is highly compatible with automated peptide synthesizers. americanpeptidesociety.org The Fmoc group's fluorescent nature also allows for the monitoring of the deprotection step by UV spectroscopy. wikipedia.org The use of Fmoc protection in "this compound" is essential for its role as a building block in the controlled, stepwise assembly of complex peptides. chemimpex.com

Chemical Profile of this compound

This compound is a synthetic amino acid derivative that serves as a valuable building block in peptide synthesis. chemimpex.com Its structure incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is vital for its application in the stepwise synthesis of peptides. chemimpex.com The "(R)" designation in its name refers to the specific stereochemical configuration at its chiral center, a critical feature for its biological applications. chemimpex.com

Below are the key chemical identifiers and properties of this compound.

PropertyValue
CAS Number 1018899-99-4
Molecular Formula C₂₂H₂₅NO₄
Molecular Weight 367.44 g/mol
Appearance White powder
Purity ≥ 99% (HPLC)
Optical Rotation [a]D20 = -11 ± 2º (c=1 in DMF)

Research Applications and Findings

This compound is primarily utilized in peptide synthesis and drug development. chemimpex.com As a protected amino acid, it is a key component in solid-phase peptide synthesis (SPPS), where the Fmoc group ensures the selective formation of peptide bonds. chemimpex.com Its unique structure allows for the creation of peptides with modified backbones, which can lead to enhanced stability and biological activity. chemimpex.com

The (R)-configuration of this compound makes it particularly useful in chiral synthesis, enabling the production of enantiomerically pure peptides, a crucial requirement for many pharmaceutical compounds. chemimpex.com Research applications extend to the development of novel therapeutic agents and biomaterials, where its stability under various reaction conditions and compatibility with a range of coupling reagents make it a preferred choice for chemists. chemimpex.com It is also used in bioconjugation processes to attach peptides to other biomolecules. chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-14(2)11-15(21(24)25)12-23-22(26)27-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20H,11-13H2,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRQUNUKPSDFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereoselective Synthesis of R 2 Fmoc Amino Methyl 4 Methylpentanoic Acid

Retrosynthetic Analysis and Key Disconnection Strategies for α-Substituted Amino Acids

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by transforming a target molecule into simpler, commercially available starting materials. ias.ac.in For α-substituted β-amino acids like (R)-2-[(Fmoc-amino)methyl]-4-methylpentanoic acid, the primary goal is to devise a strategy that constructs the chiral center at the α-position with high enantioselectivity.

Key disconnection strategies for this target molecule include:

Cα-C(isobutyl) Bond Disconnection: This is a common and effective strategy. The bond between the chiral α-carbon and the isobutyl group is disconnected. This approach leads to a β-amino acid derivative that can be synthesized from a simpler precursor, such as a derivative of β-alanine. The isobutyl group is then introduced via an asymmetric alkylation reaction, which is a well-established method for creating stereogenic centers.

Cα-Cβ Bond Disconnection: This strategy involves breaking the bond between the α-carbon and the aminomethyl group. This leads to two simpler fragments: a derivative of 4-methylpentanoic acid (isovaleric acid) and an aminomethyl synthon. This approach often involves a Mannich-type reaction or a conjugate addition to an α,β-unsaturated precursor.

N-Cβ Bond Disconnection: In this approach, the bond between the nitrogen and the β-carbon is disconnected. This retrosynthetic step points towards a precursor containing a leaving group at the β-position, which can be displaced by a nitrogen nucleophile. The stereocenter at the α-position would need to be established prior to or during this nucleophilic substitution.

These strategies form the basis for developing various synthetic routes, each with its own set of advantages regarding starting material availability, reaction efficiency, and stereocontrol.

Enantioselective Methodologies for the Construction of the Chiral Center

The creation of the stereocenter at the C2 position with the correct (R)-configuration is the most critical aspect of the synthesis. Several powerful enantioselective methodologies can be employed to achieve this.

Asymmetric Alkylation Approaches

Asymmetric alkylation involves the reaction of a prochiral enolate with an electrophile, where the stereochemical outcome is controlled by a chiral influence. nih.gov For the synthesis of the target compound, this typically involves the alkylation of a β-alanine-derived enolate with an isobutyl halide. The challenge lies in controlling the facial selectivity of the enolate attack. One effective method utilizes a chiral enolate generated from a β-lactam, where the rigid ring structure helps to control the stereochemistry of the alkylation. acs.org Tandem processes that generate a highly reactive enolate in situ can also provide high levels of reactivity and selectivity that are not achievable through direct deprotonation. nih.gov

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a robust and reliable method for inducing stereoselectivity. acs.org In this approach, an achiral substrate is covalently bonded to a chiral auxiliary, which directs the stereochemical course of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed.

A prominent example is the use of Evans oxazolidinone auxiliaries. tsijournals.comtsijournals.com The synthesis could proceed as follows:

An achiral dicarboxylic acid monoester is coupled to a chiral Evans auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone).

The resulting imide is deprotonated to form a chiral enolate, which is then alkylated with a suitable electrophile to introduce the aminomethyl precursor. The steric hindrance from the auxiliary directs the electrophile to a specific face of the enolate, leading to high diastereoselectivity. tsijournals.com

The alkylated product is isolated, often with enhanced diastereomeric excess after recrystallization. tsijournals.com

Finally, the chiral auxiliary is cleaved to yield the α-substituted carboxylic acid, which can then be further processed to obtain the target compound.

Pseudoephedrine is another effective chiral auxiliary that can be used for the enantioselective preparation of α-substituted β-amino acids from β-alanine. acs.org

Enantioselective Catalysis in the Formation of the (R)-Configuration

Enantioselective catalysis offers an efficient route where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. hilarispublisher.com Key catalytic strategies applicable to this synthesis include:

Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral α,β-unsaturated precursor using a chiral transition metal catalyst, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., Me-DuPHOS). nih.gov A suitable precursor for the target compound would be (E)-2-(isobut-1-en-1-yl)acrylic acid derivative, which upon hydrogenation would establish the chiral center. This method is known for its high enantioselectivities and is used in the industrial synthesis of related compounds like Pregabalin. nih.gov

Catalytic Asymmetric Conjugate Addition: This involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. nih.gov For instance, a conjugate addition of a nitrogen nucleophile to an α-isobutyl acrylate (B77674) derivative could be catalyzed by a chiral Lewis acid or an organocatalyst to install the aminomethyl group and set the stereocenter simultaneously. hilarispublisher.comnih.gov

Asymmetric Mannich Reactions: Chiral organocatalysts, such as those derived from cinchona alkaloids, can effectively catalyze the one-pot asymmetric Mannich reaction between an aldehyde, an amine, and a malonate to produce β-amino acid derivatives with high enantioselectivity. mdpi.com

Table 1: Comparison of Enantioselective Methodologies

MethodologyTypical YieldsTypical Enantiomeric Excess (e.e.)thumb_up Advantagesthumb_down Disadvantages
Asymmetric AlkylationModerate to High85-99%Well-established procedures; predictable stereochemical outcomes. ox.ac.ukRequires stoichiometric chiral reagents; may need cryogenic temperatures.
Chiral Auxiliary-Mediated SynthesisGood to Excellent>98% (often after crystallization)High diastereoselectivity; reliable and scalable; auxiliary can often be recovered. tsijournals.comRequires additional steps for attachment and removal of the auxiliary. acs.org
Enantioselective CatalysisHigh to Excellent90-99+%High atom economy; low loading of chiral material; suitable for large-scale synthesis. hilarispublisher.comnih.govCatalyst development can be challenging; may be sensitive to substrate and conditions.

Optimization of Reaction Conditions and Yields in Multi-Step Synthesis

For the Fmoc protection step, conditions must be selected to ensure complete protection of the primary amine without causing side reactions. The Schotten-Baumann reaction conditions, using Fmoc-Cl in a biphasic mixture, are often employed. acs.org The pH and temperature must be controlled to prevent hydrolysis of the protecting group or racemization.

In steps involving amide bond formation, such as the coupling of a chiral auxiliary, various reagents can be used. Coupling agents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective but can be expensive. nih.gov Simpler reagents like DIC (N,N'-Diisopropylcarbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or Oxyma Pure can be a more cost-effective alternative. researchgate.net The optimization involves screening these reagents and adjusting the stoichiometry and temperature to achieve high coupling efficiency.

For catalytic reactions, optimization involves screening different ligands, adjusting catalyst loading, and modifying reaction parameters like temperature and pressure (for hydrogenation). Automated synthesis platforms can be utilized to rapidly screen conditions and identify optimal parameters by analyzing reaction progress in real-time. uzh.ch

Table 2: Key Parameters for Reaction Optimization

ParameterGeneral Effect on SynthesisTypical Considerations for Optimization
SolventAffects solubility, reaction rates, and sometimes stereoselectivity.Screening a range of solvents (e.g., THF, DCM, NMP) to find the best balance of solubility and reactivity. nih.gov
TemperatureInfluences reaction kinetics and selectivity. Lower temperatures often increase enantioselectivity.Varying temperature from cryogenic (-78 °C) to elevated conditions to optimize yield and stereochemical purity. nih.gov
Reagent StoichiometryImpacts reaction completion and formation of byproducts.Using slight excesses of less expensive reagents to drive reactions to completion. For catalysts, minimizing loading without sacrificing efficiency.
Coupling ReagentsCrucial for amide bond formation steps (e.g., auxiliary attachment).Comparing the efficiency of different coupling agents (e.g., HATU, HBTU, DIC/HOBt) for yield and suppression of racemization. researchgate.net
Protecting GroupsThe choice of protecting groups (e.g., Fmoc for amine, t-butyl for acid) affects stability and deprotection conditions.Ensuring protecting groups are stable under reaction conditions and can be removed orthogonally without affecting the final product. acs.org

Purification and Isolation Methodologies for High Enantiomeric Purity

Achieving high enantiomeric purity is paramount for the final application of the target compound. This requires effective purification techniques to remove chemical impurities and the undesired enantiomer, followed by accurate analytical methods to confirm purity. nih.gov

Purification Methods:

Column Chromatography: This is a standard method for purifying reaction intermediates and the final product from byproducts and unreacted starting materials.

Crystallization/Recrystallization: This is a powerful technique for purifying solid compounds. When a chiral auxiliary is used, diastereomeric products can often be separated by recrystallization, significantly enhancing the stereochemical purity of the desired intermediate. tsijournals.com Final products with high enantiomeric excess can also be further enriched via crystallization.

Ion-Exchange Chromatography: This method is particularly useful for purifying amino acids, which are zwitterionic. It separates molecules based on their net charge, effectively removing non-ionic impurities. google.com

Analytical Methods for Determining Enantiomeric Purity:

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining the enantiomeric excess of a chiral compound. The sample is passed through a column containing a chiral stationary phase (CSP), which interacts differently with the two enantiomers, leading to their separation. nih.gov

Gas Chromatography (GC) on a Chiral Column: For volatile derivatives of the amino acid, chiral GC can be used. The amino acid is often derivatized (e.g., as a trifluoroacetamide-isopropyl ester) to increase its volatility before analysis. acs.org

NMR Spectroscopy with Chiral Derivatizing Agents: The compound can be reacted with a chiral agent to form diastereomers. These diastereomers have distinct signals in the NMR spectrum, and the ratio of their integration can be used to determine the enantiomeric excess.

Table 3: Purification and Analytical Methodologies

TechniquePrincipleApplication in the Synthesis
Column ChromatographySeparation based on differential adsorption of components to a stationary phase.General purification of intermediates and final product from chemical impurities.
RecrystallizationPurification based on differences in solubility. Diastereomers often have different crystal lattice energies.Highly effective for separating diastereomeric intermediates and enhancing enantiomeric purity of the final product. tsijournals.com
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase.The definitive method for quantifying the enantiomeric purity (e.e.) of the final compound. nih.gov
NMR with Chiral AgentsConversion of enantiomers into diastereomers with distinguishable NMR spectra.An alternative method to HPLC for determining enantiomeric purity.

Precursor Synthesis and Functional Group Interconversions

The stereoselective synthesis of this compound, a valuable building block in peptide chemistry, relies on the strategic formation of its precursor, (R)-2-(aminomethyl)-4-methylpentanoic acid, followed by the selective protection of the amino group. A prominent and effective method for accessing the β-amino acid precursor is the Arndt-Eistert homologation of the corresponding α-amino acid, which allows for the extension of the carbon chain while preserving the original stereochemistry.

The synthesis of the precursor, (R)-2-(aminomethyl)-4-methylpentanoic acid, often commences with the readily available chiral α-amino acid, (R)-leucine. The Arndt-Eistert synthesis is a reliable method for the one-carbon chain elongation of a carboxylic acid. chemeurope.comorganic-chemistry.orgwikipedia.org This process involves the conversion of the α-amino acid into an intermediate diazoketone, which then undergoes a Wolff rearrangement to form a ketene (B1206846). chemeurope.comorganic-chemistry.org Subsequent reaction with a nucleophile, such as water, yields the desired β-amino acid. organic-chemistry.org A critical advantage of this method is the retention of the stereochemical integrity at the chiral center. researcher.life

The initial step in this sequence is the protection of the amino group of (R)-leucine, for which a variety of protecting groups such as Boc, Cbz, or Fmoc can be employed. This is followed by the activation of the carboxylic acid, typically by converting it to an acid chloride or a mixed anhydride, to facilitate the reaction with diazomethane (B1218177) to form the α-diazoketone. organic-chemistry.org The use of coupling agents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or PyBOP (benzotriazol-1-yl-oxypyrrolidinophosphonium hexafluorophosphate) has been reported for the efficient formation of the α-diazoketone from N-protected α-amino acids.

The crucial Wolff rearrangement of the α-diazoketone is often catalyzed by metal salts, such as silver(I) oxide or silver benzoate, and can also be induced photochemically or thermally. organic-chemistry.orgpku.edu.cn The resulting ketene is then trapped by a suitable nucleophile. For the synthesis of the β-amino acid, water is used as the nucleophile to afford the carboxylic acid.

Once the precursor, (R)-2-(aminomethyl)-4-methylpentanoic acid, is obtained (following the deprotection of the N-protecting group from the homologation sequence), the next key functional group interconversion is the introduction of the fluorenylmethoxycarbonyl (Fmoc) group. This is a standard procedure in peptide synthesis to protect the amino functionality. chemimpex.com The reaction is typically carried out by treating the β-amino acid with 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base, such as sodium bicarbonate or triethylamine, in an aqueous-organic solvent mixture. nih.gov This straightforward reaction provides the target compound, this compound, in good yield.

Below are tables summarizing the key transformations in the synthesis of this compound.

Table 1: Stereoselective Synthesis of (R)-2-(aminomethyl)-4-methylpentanoic Acid via Arndt-Eistert Homologation

StepStarting MaterialReagents and ConditionsIntermediate/ProductKey Transformation
1(R)-Leucine1. N-protection (e.g., with (Boc)₂O, NaHCO₃, aq. dioxane)N-Boc-(R)-leucineProtection of the α-amino group
2N-Boc-(R)-leucine1. Isobutyl chloroformate, N-methylmorpholine, THF, -15°C 2. Diazomethane (CH₂N₂), Et₂O, 0°C to rtN-Boc-(R)-leucyl-diazomethaneFormation of the α-diazoketone
3N-Boc-(R)-leucyl-diazomethane1. Silver benzoate, triethylamine, THF/H₂O, rt 2. Acidic workupN-Boc-(R)-2-(aminomethyl)-4-methylpentanoic acidWolff Rearrangement and homologation
4N-Boc-(R)-2-(aminomethyl)-4-methylpentanoic acidTrifluoroacetic acid (TFA), CH₂Cl₂(R)-2-(aminomethyl)-4-methylpentanoic acidDeprotection of the amino group

Table 2: Functional Group Interconversion for Fmoc Protection

StepStarting MaterialReagents and ConditionsProductKey Transformation
1(R)-2-(aminomethyl)-4-methylpentanoic acidFmoc-OSu, NaHCO₃, Acetone/H₂O, rtThis compoundFmoc protection of the primary amine

Integration of R 2 Fmoc Amino Methyl 4 Methylpentanoic Acid into Complex Molecular Architectures

Strategies for Site-Specific Incorporation in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptide chains in a stepwise manner on a solid resin support. wikipedia.orgbachem.com The process involves cycles of Nα-protecting group removal and coupling of the next amino acid. peptide.com The use of the Fmoc/tBu strategy is common, where the base-labile Fmoc group provides temporary Nα-protection. wikipedia.org

A primary challenge in incorporating (R)-2-[(Fmoc-amino)methyl]-4-methylpentanoic acid is the steric hindrance posed by its structure. The isobutyl group on the β-carbon, combined with the substitution at the α-carbon, can significantly slow down the coupling reaction. cem.comresearchgate.net Inefficient coupling can lead to the formation of deletion sequences, compromising the purity and yield of the final peptide. chempep.com

To overcome this, highly efficient coupling reagents are necessary. Uronium or phosphonium (B103445) salt-based reagents are often preferred over carbodiimides for sterically hindered couplings. researchgate.netchempep.com Additives that form stable active esters can also enhance coupling efficiency and minimize side reactions. chempep.com In some cases, microwave-assisted SPPS can be employed to drive difficult couplings to completion more effectively. cem.com

Table 1: Common Coupling Reagents for Hindered Amino Acids in SPPS
Reagent ClassExamplesKey Characteristics
Uronium SaltsHBTU, HATU, HCTUHighly efficient, fast reaction times, but can lead to guanidinylation of the N-terminus if not pre-activated.
Phosphonium SaltsPyBOP, PyAOPHigh efficiency, less risk of N-terminal capping compared to uronium salts.
Carbodiimides + AdditivesDIC + Oxyma Pure or HOBtCost-effective and potent, additives are crucial to increase efficiency and suppress racemization.

The choice of solid support is dictated by the desired C-terminal functionality of the peptide. For a peptide with a C-terminal carboxylic acid, Wang or 2-chlorotrityl chloride resins are commonly used. wikipedia.org If a C-terminal amide is required, a Rink Amide resin is the standard choice. peptide.com The resin must be compatible with the solvents used for swelling and reaction, typically DMF or NMP. nih.gov

Once the peptide synthesis is complete, the final step is the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups. In the Fmoc/tBu strategy, this is accomplished with a strong acid, most commonly Trifluoroacetic acid (TFA). peptide.com The cleavage cocktail typically includes scavenger molecules to quench reactive cationic species generated during the process, thereby preventing modification of sensitive residues. peptide.com

Table 2: Resin Selection and Cleavage Conditions
Resin TypeTypical LinkerC-Terminal FunctionalityStandard Cleavage Condition
Wang Resinp-alkoxybenzyl alcoholCarboxylic Acid95% TFA / 2.5% H₂O / 2.5% TIS
2-Chlorotrityl Chloride ResinTritylCarboxylic Acid (mild cleavage)1-2% TFA in DCM or TFE/DCM
Rink Amide ResinFmoc-Rink AmideAmide95% TFA / 2.5% H₂O / 2.5% TIS

Utilization in Solution-Phase Peptide Synthesis and Fragment Condensation

While SPPS is dominant, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for the large-scale production of peptides or for sequences that are difficult to assemble on a solid support. wikipedia.orglibretexts.org In LPPS, each coupling and deprotection step occurs in a homogeneous solution, with the product being purified after each step. chempep.com

This compound can be effectively utilized in LPPS. researchgate.net Furthermore, it can be incorporated into peptide fragments that are later joined together in a strategy known as fragment condensation. wikipedia.orgchempep.com This approach is particularly useful for synthesizing very long peptides or proteins. peptide.com Protected peptide fragments are first synthesized, often via SPPS, and then coupled in solution. peptide.comchempep.com Careful selection of coupling reagents is critical during fragment condensation to avoid racemization, especially at the C-terminal residue of the fragment. chempep.com

Conformational Impact of this compound Residues on Peptide Secondary Structures

The incorporation of β-amino acids like this compound into a peptide backbone has a profound effect on its secondary structure. wikipedia.org Unlike peptides composed exclusively of α-amino acids, which form well-known structures like α-helices and β-sheets, β-peptides can fold into unique and highly stable helical and turn structures. wikipedia.orgnih.gov This stability often arises from the formation of different hydrogen-bonding patterns and is also associated with increased resistance to enzymatic degradation. nih.govscirp.org

The this compound residue, with substitution at the α-carbon (the aminomethyl group) and a side chain at the β-carbon (the isobutyl group), is expected to favor specific dihedral angles that promote helical folding. wikipedia.org The bulky isobutyl group likely encourages a gauche conformation around the Cα-Cβ bond, which is a key factor in stabilizing β-peptide helices. wikipedia.org Even a single, constrained β-amino acid can increase the conformational stability of a helical structure. rsc.org Studies on hybrid α/β-peptides have shown that β-amino acid residues can effectively mimic and stabilize α-helical conformations, which is crucial for mimicking protein-protein interactions. acs.org

Beyond helices, β-amino acids are powerful tools for inducing turns and constraining the conformation of loops in peptides. nih.gov The additional flexibility of the β-amino acid backbone, combined with the conformational restrictions imposed by its side chains, allows it to serve as a template for various types of β-turns. nih.gov

By replacing an α-amino acid with this compound at a specific position, a turn can be stabilized or a flexible loop can be locked into a more rigid conformation. This is a valuable strategy in drug design for presenting a specific binding epitope to a biological target. The constrained nature of β-amino acids can direct the orientation of neighboring residues, effectively mimicking the structure of a native peptide turn or loop while enhancing proteolytic stability. rsc.orgrsc.org

Rational Design Principles for Incorporating Sterically Hindered Non-Canonical Amino Acids

The incorporation of sterically hindered non-canonical amino acids (ncAAs), such as this compound, into peptide and peptidomimetic structures is a cornerstone of modern medicinal chemistry and drug design. researchgate.netnih.gov This strategic inclusion is guided by a set of rational design principles aimed at overcoming the inherent limitations of natural peptides, such as poor metabolic stability and undefined conformations in solution. nih.govresearchgate.net The primary goals are to enhance proteolytic resistance, constrain conformational flexibility to favor a bioactive shape, and ultimately improve pharmacological properties like potency and selectivity. nih.govacs.org

The rationale for using sterically hindered ncAAs stems from several key molecular effects:

Enhancement of Proteolytic Stability: Native peptides are often rapidly degraded by proteases, limiting their therapeutic utility. nih.govresearchgate.net The introduction of a sterically bulky, non-natural residue like this compound creates a backbone that is poorly recognized by the active sites of proteolytic enzymes. researchgate.net The isobutyl side chain and the aminomethyl substitution at the α-carbon provide significant steric hindrance, which can shield adjacent peptide bonds from enzymatic cleavage. nih.govresearchgate.net

Conformational Constraint: Natural peptides are typically highly flexible, adopting a multitude of conformations, only one of which may be active for binding to a biological target. By incorporating a hindered residue, the rotational freedom around the peptide backbone's dihedral angles (phi, psi) and the side chain's angles (chi) is significantly restricted. wjarr.com This "design in χ-space" helps to lock the peptide into a more rigid, predictable secondary structure, such as a specific turn or helix, which can mimic the receptor-bound conformation of the parent peptide. nih.govwjarr.com As a β-amino acid derivative, this compound introduces an extra carbon atom into the backbone, which further alters conformational possibilities and can stabilize unique secondary structures not accessible to α-peptides. acs.orgscirp.orgsemanticscholar.org

The process of incorporating these complex building blocks is not without its challenges. The steric bulk that provides the desired pharmacological properties can also complicate the synthesis process. During solid-phase peptide synthesis (SPPS), coupling a sterically hindered amino acid to the growing peptide chain can be slow and inefficient, leading to lower yields and incomplete reactions. luxembourg-bio.comambiopharm.comacs.org Therefore, rational design must also extend to the synthetic strategy, often requiring optimized coupling reagents, elevated temperatures (e.g., microwave-assisted synthesis), or longer reaction times to ensure the successful incorporation of the residue. luxembourg-bio.comnih.gov

The table below summarizes the key principles guiding the use of sterically hindered ncAAs in peptide design.

Table 1: Rational Design Principles for Incorporating Sterically Hindered ncAAs

Design Principle Intended Molecular Outcome Resulting Pharmacological Advantage
Introduce Steric Bulk Obstructs access of proteases to peptide bonds. nih.gov Increased metabolic stability and in vivo half-life. researchgate.net
Constrain Backbone Torsion Reduces the number of accessible conformations. wjarr.com Pre-organizes the peptide into a bioactive conformation, potentially increasing binding affinity and receptor selectivity.
Modify Backbone Geometry Introduction of β-amino acid structure alters peptide folding patterns. acs.orgscirp.org Can induce novel secondary structures (foldamers) to better mimic a target binding site or improve cell permeability. nih.gov

| Control Side Chain Orientation | Restricts chi (χ) angle rotation to favor a specific rotamer. wjarr.com | Optimizes side-chain interactions with the target receptor, enhancing potency. |

The following table provides a conceptual comparison of the conformational properties influenced by a standard α-amino acid versus a sterically hindered β-amino acid analogue like this compound.

Table 2: Conceptual Comparison of Conformational Properties

Property Standard α-Amino Acid (e.g., Leucine) Sterically Hindered β-Amino Acid Analogue
Backbone Flexibility High (rotation around φ, ψ angles) Restricted (rotation around φ, θ, ψ angles is limited) researchgate.net
Side Chain Flexibility Relatively high (rotation around χ angles) Restricted due to steric clashes with the backbone and adjacent residues. wjarr.com
Susceptibility to Proteolysis High (recognized by proteases) Low (steric hindrance prevents enzyme binding) researchgate.net

| Secondary Structure Influence | Contributes to standard structures (α-helix, β-sheet) | Can induce unique, stable folds (e.g., various helices, turns). acs.orgscirp.org |

Advanced Spectroscopic and Chromatographic Methodologies for the Characterization of R 2 Fmoc Amino Methyl 4 Methylpentanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of (R)-2-[(Fmoc-amino)methyl]-4-methylpentanoic acid. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.

While one-dimensional (1D) NMR provides initial structural information, complex molecules often exhibit overlapping signals that complicate interpretation. libretexts.org Two-dimensional (2D) NMR experiments overcome this challenge by spreading the signals across two frequency axes, revealing correlations between different nuclei. acs.orgwikipedia.org For this compound, a combination of 2D NMR techniques is employed for complete proton (¹H) and carbon (¹³C) resonance assignment. acs.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.org For the target molecule, COSY spectra would reveal correlations between the protons on the isobutyl side chain, the protons on the pentanoic acid backbone, and the aminomethyl group, confirming the bonding network.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a through-space correlation technique that identifies nuclei that are in close spatial proximity, regardless of whether they are directly bonded. This is particularly useful for confirming stereochemistry and conformational details.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and heteronuclei, most commonly ¹H and ¹³C. wikipedia.org This allows for the unambiguous assignment of which protons are attached to which carbon atoms in the molecule's skeleton, from the methyl groups of the isobutyl moiety to the carbons of the Fmoc group.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range correlations between protons and carbons, typically over two to four bonds. acs.org This is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule, such as connecting the pentanoic acid backbone to the aminomethyl group and the Fmoc protecting group.

The collective data from these experiments allow for the complete and unambiguous assignment of all ¹H and ¹³C chemical shifts, confirming the molecular structure of this compound.

2D NMR Technique Type of Correlation Information Yielded for this compound
COSY ¹H-¹H through-bond (2-3 bonds)Confirms proton-proton coupling networks within the isobutyl and pentanoic acid fragments.
NOESY ¹H-¹H through-spaceProvides information on the 3D structure and spatial proximity of protons.
HSQC ¹H-¹³C through-bond (1 bond)Directly correlates each proton to its attached carbon atom.
HMBC ¹H-¹³C through-bond (2-4 bonds)Establishes long-range connectivity, linking molecular fragments and identifying quaternary carbons.

Assessing the enantiomeric purity of chiral molecules like this compound is critical, especially in pharmaceutical applications. wikipedia.org Since enantiomers have identical NMR spectra in an achiral solvent, chiral auxiliaries are used to induce a diastereomeric environment, which makes the enantiomers distinguishable by NMR. wikipedia.org

This is achieved by reacting the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent (CDA). wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers, which have different physical properties and, therefore, distinct NMR spectra. wikipedia.org A well-known example of a CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid). wikipedia.org

Alternatively, chiral solvating agents (CSAs) can be used. semmelweis.hu These agents form transient, weak diastereomeric complexes with the enantiomers through interactions like hydrogen bonding or π–π stacking. semmelweis.hu This in-situ complex formation results in different chemical shifts for the corresponding nuclei of the two enantiomers, allowing for their quantification without covalent modification. semmelweis.hu By integrating the distinct signals for the R- and potential S-enantiomer derivatives or complexes, the enantiomeric excess (ee) can be accurately determined. nih.gov

Method Principle Advantages Example Reagent
Chiral Derivatizing Agents (CDA) Covalent bonding to form stable diastereomers. wikipedia.orgGreater conformational rigidity often leads to larger, more easily resolved differences in NMR spectra. wikipedia.orgMosher's acid (MTPA) semmelweis.hu
Chiral Solvating Agents (CSA) In-situ formation of transient diastereomeric complexes. semmelweis.huFast, avoids chemical reaction and purification steps, and eliminates the risk of racemization during derivatization. semmelweis.huPirkle's alcohol semmelweis.hu

Mass Spectrometry Techniques for Molecular Weight Confirmation and Purity Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is routinely used to confirm the molecular weight of synthesized compounds and to assess their purity. nih.gov

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile molecules like Fmoc-protected amino acids without causing significant fragmentation. springernature.com In ESI-MS, a solution of the analyte is sprayed through a charged capillary, creating charged droplets from which ions are desolvated and enter the mass analyzer.

For this compound, ESI-MS analysis would typically be performed in both positive and negative ion modes.

Positive Ion Mode: The protonated molecule [M+H]⁺ is observed.

Negative Ion Mode: The deprotonated molecule [M-H]⁻ is observed.

The detection of these ions at the expected m/z values provides strong evidence for the molecular weight of the compound. Tandem mass spectrometry (ESI-MS/MS) can be further employed to induce fragmentation of the parent ion. The resulting fragmentation pattern, which often involves characteristic losses of the Fmoc group, provides additional structural confirmation. nih.govnih.gov

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). measurlabs.comresearchgate.net This high accuracy allows for the determination of the elemental composition of an ion. measurlabs.com By comparing the experimentally measured exact mass with the calculated theoretical mass, the molecular formula of this compound can be unequivocally confirmed, distinguishing it from other compounds that may have the same nominal mass. HRMS is therefore a definitive tool for verifying the identity and assessing the purity of the target compound. measurlabs.com

Chromatographic Methods for Purity and Stereoisomeric Separation

Chromatographic techniques are fundamental for separating the target compound from impurities and for resolving its stereoisomers. wikipedia.org High-performance liquid chromatography (HPLC) is the most widely used method for this purpose. phenomenex.com

The enantiomeric purity of this compound is a critical quality attribute. Chiral HPLC is the gold standard for separating and quantifying enantiomers. phenomenex.comtandfonline.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Several types of CSPs have proven effective for the separation of Fmoc-protected amino acids:

Polysaccharide-based CSPs: Columns like Lux Cellulose and Lux Amylose are highly successful in resolving a wide range of Fmoc-amino acids under reversed-phase conditions. phenomenex.comphenomenex.com

Protein-based CSPs: Columns based on proteins such as ovomucoid have demonstrated versatility in the direct resolution of protected amino acids without derivatization. tandfonline.comtandfonline.com

Macrocyclic Glycopeptide CSPs: Chiral stationary phases based on antibiotics like teicoplanin (Chirobiotic T) are effective due to their multimodal capabilities, showing excellent selectivity for many Fmoc-amino acids.

By developing a suitable chiral HPLC method, it is possible to achieve baseline separation of the (R)- and (S)-enantiomers, allowing for the detection and quantification of even trace amounts of the undesired enantiomer, often with detection limits as low as 0.15%. tandfonline.comtandfonline.com This ensures that the stereochemical integrity of the chiral building block meets the stringent requirements for peptide synthesis.

Chiral Stationary Phase (CSP) Type Separation Principle Typical Mobile Phase Reference
Polysaccharide-based Forms transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and π-π interactions.Reversed-phase (e.g., Acetonitrile/Water with TFA or Formic Acid). phenomenex.com phenomenex.com
Protein-based (e.g., Ovomucoid) Enantioselective binding to chiral pockets within the protein structure.Reversed-phase (e.g., Phosphate buffer/Acetonitrile). tandfonline.com tandfonline.comtandfonline.com
Macrocyclic Glycopeptide (e.g., Teicoplanin) Multiple interaction mechanisms including hydrogen bonding, ionic interactions, and inclusion complexation.Reversed-phase or Polar Organic Mode.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound and its peptide derivatives. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this analysis. The nonpolar nature of the fluorenylmethoxycarbonyl (Fmoc) protecting group makes the compound well-suited for separation on hydrophobic stationary phases, such as C8 or C18 silica (B1680970) columns. google.comnih.gov

The separation mechanism relies on the differential partitioning of the analyte between the mobile phase and the stationary phase. A typical mobile phase consists of a mixture of water and an organic solvent, usually acetonitrile, with an acid modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution. nih.gov Detection is commonly performed using a UV detector, as the Fmoc group possesses a strong chromophore that absorbs significantly around 262 nm and 301 nm. google.comresearchgate.net By analyzing the chromatogram, the presence of impurities from the synthesis, such as deletion sequences or by-products from deprotection, can be identified and quantified. ajpamc.com Purity levels of ≥99% are often reported for this compound, as determined by HPLC. chemimpex.comchemimpex.comjk-sci.com

Table 1: Typical RP-HPLC Conditions for Purity Analysis of Fmoc-Protected Compounds

ParameterCondition
Column C18 or C8, 250 mm x 4.6 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Linear gradient of Mobile Phase B in A
Flow Rate 0.5-2.0 mL/min
Detection UV at 262 nm or 338 nm

Chiral HPLC for Enantiomeric Excess Determination

The biological activity of chiral molecules like this compound is highly dependent on their stereochemistry. Therefore, it is critical to determine the enantiomeric excess (e.e.) of the compound. Chiral HPLC is the primary method for this analysis, enabling the separation of enantiomers. thieme-connect.com This separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Several types of CSPs are effective for separating Fmoc-protected amino acids. Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly successful for resolving underivatized and N-derivatized amino acids. Polysaccharide-based CSPs are also widely used. phenomenex.com The mobile phase conditions are carefully optimized to maximize the resolution between the enantiomeric peaks. By integrating the peak areas of the two enantiomers, the enantiomeric excess can be accurately calculated, ensuring the stereochemical purity of the starting material for peptide synthesis.

Table 2: Chiral HPLC Systems for Enantiomeric Separation of Amino Acid Derivatives

Chiral Stationary Phase (CSP) TypeExample ColumnMobile Phase SystemApplication
Macrocyclic GlycopeptideAstec CHIROBIOTIC® TMethanol/Water/Acid or Base ModifierUnderivatized and N-derivatized α- and β-amino acids
Polysaccharide-BasedLux® Cellulose or AmyloseHexane/Isopropanol or Reversed-Phase SolventsN-Fmoc α-amino acids
Ligand ExchangeL-4-hydroxyproline bonded to silicaAqueous copper(II) sulfate (B86663) with organic modifierβ-methyl-amino acids

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for analyzing amino acids; however, due to their low volatility, a derivatization step is required to convert them into more volatile compounds suitable for GC analysis. This is particularly relevant for analyzing the core structure of this compound after the removal of the non-volatile Fmoc group.

The derivatization process involves reacting the amino and carboxylic acid functional groups with a reagent to form less polar and more volatile esters or silyl (B83357) derivatives. Common derivatization reagents include alkyl chloroformates (e.g., methyl chloroformate, pentafluoropropyl chloroformate) or silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). nih.govnih.govnih.gov Once derivatized, the compound can be separated on a GC column, often a capillary column, and detected using a mass spectrometer (GC-MS). researchgate.netacs.org This method allows for both qualitative and quantitative analysis and can be used to verify the structure of the amino acid backbone and detect any volatile impurities. core.ac.uk

Table 3: Common Derivatization Reagents for GC Analysis of Amino Acids

Derivatization ReagentAbbreviationTarget Functional Group(s)Resulting Derivative
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamideMTBSTFAAmine, Carboxyl, Hydroxyltert-butyldimethylsilyl (TBDMS)
Methyl ChloroformateMCFAmine, CarboxylMethoxycarbonyl (amine), Methyl ester (carboxyl)
Pentafluoropropionic Anhydride / Heptafluorobutanol---Amine, CarboxylPentafluoropropionyl / Heptafluorobutyl ester

Circular Dichroism (CD) Spectroscopy for Conformational Analysis of Peptides Incorporating the Compound

Circular Dichroism (CD) spectroscopy is a crucial technique for investigating the secondary structure of peptides in solution. americanpeptidesociety.org It measures the differential absorption of left and right-circularly polarized light by chiral molecules. americanpeptidesociety.org The incorporation of conformationally constrained β-amino acids, such as this compound, into a peptide sequence can induce stable, well-defined secondary structures like helices, sheets, or turns. acs.org

The CD spectrum of a peptide provides a distinct signature corresponding to its dominant secondary structure. americanpeptidesociety.org For instance, α-helices typically show strong negative bands around 222 nm and 208 nm and a positive band around 192 nm. americanpeptidesociety.org β-sheets exhibit a negative band near 217 nm and a positive band around 195 nm. americanpeptidesociety.org The analysis of β-peptides can be more complex, as they can form different types of helices (e.g., 14-helix) or turns, which also have characteristic CD spectra. acs.orgresearchgate.net By analyzing the CD spectrum of a peptide containing this compound, researchers can determine its conformational preferences, which is vital for understanding its structure-activity relationship. nih.govnih.govsemanticscholar.org

Table 4: Characteristic CD Spectral Features for Peptide Secondary Structures

Secondary StructurePositive Peak(s) (approx. nm)Negative Peak(s) (approx. nm)
α-Helix192208, 222
β-Sheet195217
β-Turn (Type I)---205, weak positive near 225
β-Turn (Type II)202, 230---
Random Coil~215195

Computational and Theoretical Investigations of R 2 Fmoc Amino Methyl 4 Methylpentanoic Acid

Molecular Mechanics and Molecular Dynamics Simulations of Compound Conformations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational techniques used to explore the conformational space of molecules. These methods rely on force fields, which are sets of empirical energy functions and parameters that describe the potential energy of a system of atoms. For a molecule like (R)-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid, MM and MD can predict stable conformations and their relative energies, as well as the dynamic behavior of the molecule in different environments.

Commonly used force fields for such simulations include AMBER, CHARMM, and GROMOS. These force fields have been parameterized to accurately model the behavior of proteins and other biomolecules, and extensions are available for non-standard amino acids like β-amino acids.

A typical molecular dynamics simulation protocol for this compound would involve solvating the molecule in a box of explicit water molecules, followed by energy minimization to remove any steric clashes. The system would then be gradually heated to a desired temperature and equilibrated under constant pressure and temperature conditions. Finally, a production run would be performed to generate a trajectory of the molecule's motion over time. Analysis of this trajectory can reveal key conformational properties.

Illustrative Conformational Energy Profile:

ConformerDihedral Angle (φ, °)Dihedral Angle (ψ, °)Relative Energy (kcal/mol)
Extended -1501500.0
Helical -60-401.5
Turn 6002.8

Note: This data is illustrative and based on typical values for similar β-amino acids.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a more accurate description of the electronic structure of a molecule compared to molecular mechanics. These methods can be used to calculate a variety of properties that are crucial for understanding the reactivity of this compound.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the chemical reactivity and stability of a molecule. A smaller gap generally suggests higher reactivity. Other important descriptors include the electrostatic potential surface, which reveals the charge distribution and potential sites for electrophilic and nucleophilic attack.

Illustrative Electronic Properties:

The following table presents hypothetical but representative electronic properties for this compound, as would be calculated using DFT.

PropertyValue
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV
Dipole Moment 2.5 D

Note: This data is illustrative and based on typical values for similar Fmoc-protected amino acids.

In Silico Studies of Peptide Conformations and Interactions When Incorporating the Residue

Incorporating this compound into a peptide sequence can have a significant impact on its secondary and tertiary structure. In silico studies, using techniques like molecular dynamics simulations and homology modeling, can predict the conformational preferences of peptides containing this β-amino acid.

The presence of the additional methylene (B1212753) group in the backbone of a β-amino acid, compared to an α-amino acid, leads to different dihedral angles and hydrogen bonding patterns. This can induce the formation of unique secondary structures, such as helices with different pitches or stable turns. The bulky isobutyl side chain of the this compound residue will also sterically influence the local peptide conformation.

Illustrative Impact on Peptide Secondary Structure:

The following table illustrates how the incorporation of this compound could influence the secondary structure of a model peptide, as predicted by in silico methods.

Peptide SequencePredicted Secondary Structure
Ac-Ala-Ala-Ala-NHMeα-helix
Ac-Ala-β-hLeu -Ala-NHMeDisrupted helix, formation of a stable turn

Note: This data is illustrative. β-hLeu represents the residue of (R)-2-[(amino)methyl]-4-methylpentanoic acid.

Rational Design Approaches Aided by Computational Modeling for Novel Analogs

Computational modeling plays a crucial role in the rational design of novel analogs of this compound with tailored properties. By modifying the structure of the parent molecule in silico, researchers can predict how these changes will affect its conformational preferences, electronic properties, and interactions with biological targets.

For example, the isobutyl side chain could be replaced with other functional groups to enhance binding affinity or specificity for a particular receptor. The Fmoc-protecting group could also be substituted with other protecting groups to modify solubility or reactivity during peptide synthesis. Computational screening of a virtual library of such analogs can identify promising candidates for experimental synthesis and testing, thereby accelerating the drug discovery and development process.

Illustrative Design of a Novel Analog:

The following table provides a hypothetical example of a rational design approach for a novel analog of this compound.

Parent CompoundModificationPredicted Property ChangeRationale
This compoundReplace isobutyl with a cyclohexyl groupIncreased hydrophobicity, altered side-chain packingTo enhance binding to a hydrophobic pocket of a target protein

Note: This data is illustrative and represents a common strategy in computational drug design.

Emerging Applications and Future Research Directions for R 2 Fmoc Amino Methyl 4 Methylpentanoic Acid

Development of Novel Synthetic Pathways and Eco-Friendly Approaches

The synthesis of gamma-amino acid derivatives, including the structural backbone of (R)-2-[(Fmoc-amino)methyl]-4-methylpentanoic acid, has been an area of significant research, largely driven by the pharmaceutical importance of related compounds like Pregabalin. researchgate.net Traditional synthetic routes have often relied on reagents and conditions that are not environmentally benign, such as the use of alkali cyanides or azides. Consequently, a major focus of current research is the development of novel, efficient, and ecologically friendly synthetic pathways.

Key advancements in this area include:

Asymmetric Synthesis: The development of stereoselective methods to establish the (R)-chirality at the C2 position is critical. This often involves the use of chiral auxiliaries or asymmetric catalysis to produce enantiomerically pure compounds, which is essential for pharmaceutical applications. chemimpex.com

Green Chemistry Principles: Researchers are actively exploring greener alternatives to hazardous reagents and solvents. This includes the use of biocatalysis, such as enzyme-mediated reactions (e.g., nitrilase-mediated biocatalysis), which offer high selectivity under mild conditions. researchgate.net Solvent-free reactions and the use of less toxic solvents like dimethyl sulfoxide (B87167) are also being implemented to reduce the environmental impact. google.com

Novel Intermediates and Routes: New synthetic strategies are being devised to improve yield and cost-effectiveness. For instance, processes involving Knoevenagel condensation followed by hydrogenation have been developed as an alternative to traditional routes. researchgate.net Other approaches focus on the efficient oxidation and reduction of readily available starting materials to construct the core structure.

Solid-Phase Methods: The use of solid-phase synthesis, for example, employing resins like the 2-chlorotrityl chloride (2-CTC) resin, can serve to temporarily protect the carboxylic acid group, streamlining the synthesis of Fmoc-protected amino acids and their derivatives. nih.gov This approach simplifies purification and allows for the efficient execution of multi-step synthetic sequences.

Table 1: Comparison of Synthetic Approaches for Related Gamma-Amino Acid Backbones
ApproachKey FeaturesAdvantagesRepresentative Reactions/ReagentsSource
Traditional Chemical SynthesisOften involves multi-step processes with hazardous reagents.Well-established and versatile.Use of alkali cyanides, azides, heavy metal catalysts.
Asymmetric Synthesis with Chiral AuxiliariesA chiral molecule is temporarily incorporated to direct the stereochemical outcome.High enantiomeric purity.(+)-4-methyl-5-phenyl-2-oxazolidinone.
Biocatalysis / Enzymatic ResolutionUse of enzymes to selectively react with one enantiomer of a racemic mixture.Eco-friendly, mild reaction conditions, high selectivity.Lipase-catalyzed kinetic resolution. researchgate.net
Green Chemistry RoutesFocuses on reducing waste and avoiding toxic substances.Improved safety, cost-effectiveness, and sustainability.Knoevenagel condensation, catalytic hydrogenation (Pd/C), solvent-free conditions. google.com

Application in the Construction of Constrained Peptidomimetics and Macrocycles

The incorporation of non-standard amino acids like this compound into peptide chains is a powerful strategy for creating peptidomimetics with enhanced stability and specific conformations. As a gamma-amino acid, it introduces a higher degree of flexibility into the peptide backbone compared to natural alpha-amino acids, yet it can also be used to induce specific secondary structures, such as turns and helices.

This structural feature is particularly valuable for the construction of:

Constrained Peptidomimetics: By replacing a standard dipeptide unit, this gamma-amino acid can pre-organize the peptide backbone into a specific conformation. This conformational constraint can lock the molecule into its bioactive shape, leading to increased receptor affinity and selectivity.

Macrocycles: The defined turn structures induced by gamma-amino acids facilitate the synthesis of cyclic peptides and other macrostructures. The Fmoc-protected version is ideal for use in SPPS, where it can be incorporated at a specific position in a linear peptide precursor, which is then cleaved from the resin and cyclized. The resulting macrocycles often exhibit improved metabolic stability and cell permeability compared to their linear counterparts.

Utilization in Chemical Probe Development and Bioconjugation Strategies

The structure of this compound is well-suited for applications in chemical biology, particularly in the development of chemical probes and bioconjugates. chemimpex.com The Fmoc-protected amine and the free carboxylic acid provide orthogonal handles for chemical modification.

Chemical Probe Development: Derivatives of the core 2-(aminomethyl)-4-methylpentanoic acid structure can be synthesized to create probes for biological imaging. For example, related amino acid structures have been labeled with radioisotopes like ¹⁸F to develop novel Positron Emission Tomography (PET) tracers for imaging brain tumors. nih.govnih.gov The isobutyl side chain can enhance recognition by amino acid transporters, potentially improving uptake into target cells. nih.gov

Bioconjugation: The compound is a valuable tool in bioconjugation, the process of linking molecules to biomolecules such as proteins or antibodies. chemimpex.comchemimpex.com After incorporation into a peptide via its carboxylic acid, the Fmoc group can be removed to reveal a primary amine. This amine can then be selectively coupled to other molecules, such as fluorescent dyes, affinity tags, or drug payloads, to create sophisticated tools for diagnostics and targeted therapies. chemimpex.com

Integration into Advanced Materials and Self-Assembling Systems

The Fmoc group is not only a protecting group but also a powerful molecular moiety for driving self-assembly. nih.gov The large, planar, and aromatic nature of the fluorenyl group facilitates strong π-π stacking interactions, which can direct molecules to organize into well-defined nanostructures. This property is being exploited to integrate this compound and similar Fmoc-amino acids into advanced biomaterials.

When placed in appropriate solvent conditions, these molecules can self-assemble into a variety of morphologies:

Nanofibers and Nanotubes: The stacking of Fmoc groups can lead to the formation of elongated fibrillar structures. chemrxiv.org

Nanosheets and Nanoribbons: Under different conditions, planar assemblies can be formed. nih.gov

Hydrogels: At sufficient concentrations, the self-assembled nanofibers can entangle to form a three-dimensional network that traps water, resulting in a hydrogel. These biocompatible hydrogels have applications in 3D cell culture and tissue engineering. nih.gov

The aliphatic isobutyl side chain of this compound contributes to the self-assembly process through hydrophobic interactions, providing another level of control over the final structure. Research has shown that even minor changes in the amino acid side chain can lead to different self-assembled morphologies, such as flower-like or fiber-like structures, allowing for the design of novel materials with tunable properties. chemrxiv.org

Table 2: Self-Assembled Morphologies of Fmoc-Aliphatic Amino Acids
Fmoc-Amino AcidObserved MorphologiesDriving ForcesPotential ApplicationsSource
Fmoc-AlanineFlower-like structuresπ-π stacking, hydrogen bondingBiomaterials, cell culture scaffolds chemrxiv.org
Fmoc-LeucineFlower-like, small tube-like structuresπ-π stacking, hydrophobic interactionsDrug delivery, hydrogels chemrxiv.org
Fmoc-IsoleucineFiber-like, tube-like structuresπ-π stacking, hydrophobic interactionsTissue engineering, advanced materials chemrxiv.org
General Fmoc-Amino AcidsNanosheets, nanoribbons, nanotubesπ-π stacking, hydrogen bondingCell culture, hydrogelation nih.gov

Opportunities for High-Throughput Synthesis and Combinatorial Chemistry

The compatibility of this compound with solid-phase synthesis makes it an excellent candidate for use in high-throughput and combinatorial chemistry approaches. chemimpex.com SPPS is an automated and efficient method for producing large numbers of peptides, making it the cornerstone of peptide library synthesis.

By incorporating this unique gamma-amino acid into peptide libraries, researchers can rapidly generate a vast number of novel molecules with diverse structures and properties. This approach can be used to:

Discover New Drug Leads: Libraries of peptidomimetics containing this building block can be screened against biological targets to identify new therapeutic agents with improved stability and efficacy.

Develop Novel Materials: A combinatorial approach can be used to synthesize and screen libraries of self-assembling sequences to discover new materials with desired physical or biological properties.

Generate Molecular Probes: High-throughput synthesis can accelerate the development of new probes for diagnostics and basic research by allowing for the rapid optimization of the linker, reporter, and targeting elements of the probe.

The solid-phase synthesis of other molecular scaffolds, such as 2-amino-4(1H)-quinazolinones, demonstrates the power of using resin-bound components to generate diverse libraries, a strategy that is directly applicable to building blocks like this compound. nih.gov

Q & A

Q. What are the key steps in synthesizing (R)-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid?

The synthesis typically involves:

  • Protection of the carboxyl group using benzyl esters or tert-butyl groups to prevent unwanted side reactions during subsequent steps .
  • Esterification with N-Boc-β-alanine under coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) at 25°C for 19 hours .
  • Deprotection via hydrogenolysis (e.g., palladium carbon under hydrogen) to remove benzyl groups .
  • Chirality control through enantioselective synthesis or chiral resolution to ensure the (R)-configuration .

Q. What safety precautions are essential when handling this compound?

  • Personal protective equipment (PPE): Gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to minimize inhalation of irritants (respiratory hazards noted in SDS) .
  • Waste disposal: Segregate chemical waste and collaborate with certified disposal agencies to mitigate environmental risks .

Q. How is this compound used in peptide synthesis?

  • Fmoc protection: The Fmoc (9-fluorenylmethyloxycarbonyl) group shields the amino group during solid-phase peptide synthesis (SPPS). It is removed under mild basic conditions (e.g., piperidine), enabling stepwise peptide elongation without disrupting other functional groups .
  • Backbone modification: The β,β-dimethylated structure enhances peptide stability against proteolytic degradation .

Advanced Research Questions

Q. How can chiral purity of this compound be validated?

  • Analytical techniques:
  • Chiral HPLC: Use columns with chiral stationary phases (e.g., cellulose- or amylose-derived) to resolve enantiomers .
  • Circular Dichroism (CD): Compare spectral profiles with known (R)-configuration standards .
    • Synthesis optimization: Monitor reaction conditions (e.g., temperature, solvent polarity) to minimize racemization during esterification or deprotection steps .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

  • Reagent purity: Ensure DCC and DMAP are anhydrous to avoid side reactions (e.g., hydrolysis of active esters) .
  • Catalyst activity: Test palladium carbon batches for hydrogenation efficiency, as variations can affect benzyl deprotection yields .
  • Data normalization: Compare yields under standardized conditions (e.g., solvent, stoichiometry) across studies .

Q. How can side reactions during Fmoc deprotection be mitigated in SPPS?

  • Base selection: Use 20% piperidine in DMF for efficient Fmoc removal while minimizing β-elimination or aspartimide formation .
  • Temperature control: Maintain reactions at 0–4°C to reduce racemization of sensitive residues .
  • Real-time monitoring: Employ LC-MS to detect premature deprotection or aggregation during chain assembly .

Q. What analytical methods confirm the structural integrity of derivatives?

  • High-resolution mass spectrometry (HR-MS): Verify molecular weights of intermediates and final products .
  • NMR spectroscopy: Assign stereochemistry using 2D NOESY or ROESY to detect spatial correlations between chiral centers .
  • X-ray crystallography: Resolve absolute configuration for crystalline derivatives .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous buffers during biological assays?

  • Co-solvents: Use DMSO or acetonitrile (≤5% v/v) to enhance solubility without denaturing proteins .
  • Prodrug design: Synthesize ester or amide prodrugs that hydrolyze in physiological conditions .

Q. What are the implications of β,β-dimethylation on peptide conformation?

  • Steric hindrance: Restricts backbone flexibility, stabilizing α-helical or β-sheet structures .
  • Protease resistance: Shields cleavage sites (e.g., chymotrypsin-targeted regions) by blocking substrate binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid
Reactant of Route 2
Reactant of Route 2
(R)-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.